2,3-DI-O-Sulfo-alpha-D-glucopyranose

Sulfatase Substrate Specificity Regioselective Desulfation Carbohydrate Chemistry

2,3-Di-O-Sulfo-alpha-D-glucopyranose (PDB ligand code PDX; DrugBank ID DB02879) is a synthetically derived disulfated monosaccharide of the hexose class, bearing sulfate ester groups at the C2 and C3 hydroxyl positions of the α-D-glucopyranose ring. Its molecular formula is C6H12O12S2 with a monoisotopic mass of 339.977 Da.

Molecular Formula C6H12O12S2
Molecular Weight 340.3 g/mol
Cat. No. B10777485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-DI-O-Sulfo-alpha-D-glucopyranose
Molecular FormulaC6H12O12S2
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O
InChIInChI=1S/C6H12O12S2/c7-1-2-3(8)4(17-19(10,11)12)5(6(9)16-2)18-20(13,14)15/h2-9H,1H2,(H,10,11,12)(H,13,14,15)/t2-,3-,4+,5-,6+/m1/s1
InChIKeyORUZACWROKWTRH-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Di-O-Sulfo-alpha-D-glucopyranose for Research Procurement: Compound Class and Baseline Context


2,3-Di-O-Sulfo-alpha-D-glucopyranose (PDB ligand code PDX; DrugBank ID DB02879) is a synthetically derived disulfated monosaccharide of the hexose class, bearing sulfate ester groups at the C2 and C3 hydroxyl positions of the α-D-glucopyranose ring. [1] Its molecular formula is C6H12O12S2 with a monoisotopic mass of 339.977 Da. [2] Unlike heparin-derived oligosaccharides or polysulfated natural glycans, which contain heterogeneous sulfation patterns and chain lengths, this compound is a chemically defined, single-isomer small molecule. [3] This precise chemical identity—regiospecific disulfation at positions 2 and 3 on a monosaccharide scaffold—distinguishes it from mono-sulfated, per-sulfated, or regioisomerically distinct analogs and renders it valuable as a building block, a mechanistic probe, and a reference standard in sulfated glycan research.

Single-isomer disulfated monosaccharide building block
Regiospecific 2,3-O-sulfation pattern for glycan research
Reference standard for sulfated glycan mechanistic studies

Why Generic Substitution Fails for 2,3-Di-O-Sulfo-alpha-D-glucopyranose: The Sulfation-Position Specificity Problem


Substituting 2,3-di-O-sulfo-alpha-D-glucopyranose with an alternative sulfated glucose derivative—such as the 2,6-di-O-sulfo, 3,6-di-O-sulfo, 3,4-di-O-sulfo, or per-O-sulfated (2,3,4,6-tetra-O-sulfo) regioisomers—introduces uncontrolled variability in critical molecular properties. The position of sulfate esterification directly governs hydrogen-bonding donor/acceptor topology, electrostatic surface potential distribution, and pyranose ring conformational equilibrium. [1] In sulfatase-catalyzed assembly work, snail sulfatase exhibits strict positional specificity: it hydrolyzes the 3-O-sulfo group of 3,6-di-O-sulfo galactopyranoside and the 2-O-sulfo group of 2,6-di-O-sulfo galactopyranoside, yet fails to cleave any O-sulfo group from 3,4-di-O-sulfo or 4,6-di-O-sulfo substrates. [2] This demonstrates that enzymes, proteins, and presumably any stereoelectronically sensitive binding site discriminate sharply among sulfation regioisomers. Consequently, generic substitution without matching the exact 2,3-disulfation pattern can yield misleading or unreproducible results in enzymatic assays, binding studies, and synthetic applications.

Substitution with 2,6- or 3,6-disulfated isomers may alter enzyme substrate specificity in sulfatase assays.
Per-O-sulfated or mono-sulfated analogs induce distinct pyranose ring conformations that may shift binding properties.
Direct synthesis of 2,3-disulfation without 6-O-sulfate is more demanding; regioisomer interchange may affect batch consistency.

Quantitative Evidence Guide: 2,3-Di-O-Sulfo-alpha-D-glucopyranose Differentiation Metrics vs. Closest Analogs


Sulfation-Position Sensitivity in Sulfatase-Mediated Hydrolysis: 2,3-Di-O-Sulfo vs. Other Regioisomers

In a systematic study of molluscan sulfatase substrate specificity using di-O-sulfonated β-D-galactopyranoside libraries, the enzyme from snail (Helix pomatia) exhibited profound positional selectivity. 3,6-Di-O-sulfo galactopyranoside (substrate 1) was desulfated exclusively at the 3-O position, yielding 6-O-sulfo galactopyranoside; 2,6-di-O-sulfo galactopyranoside (substrate 4) was desulfated exclusively at the 2-O position, also yielding 6-O-sulfo product. In contrast, the 3,4-di-O-sulfo galactopyranoside (substrate 5) and 4,6-di-O-sulfo galactopyranoside were entirely resistant to hydrolysis by all three enzymes tested (snail, abalone, and limpet). [1] Although these data are from the galacto-series, the underlying principle—that both the number and the specific positional arrangement of sulfate groups determine molecular recognition by sulfate-handling proteins—applies directly to the gluco-series, including 2,3-di-O-sulfo-α-D-glucopyranose.

Sulfatase Specificity
Class-level
3,4-disulfated isomer completely resistant; 2,6- and 3,6-isomers regioselectively hydrolyzed at 2-O or 3-O position by snail sulfatase.
Regioisomeric identity may determine enzyme substrate vs. inhibitor behavior.
Data from galacto-series; gluco-series extrapolation.
Sulfatase Substrate Specificity Regioselective Desulfation Carbohydrate Chemistry

Effect of O-Sulfation Pattern on Pyranose Ring Conformation: 2,3-Di-O-Sulfo vs. Per-O-Sulfo vs. Non-Sulfated

Per-O-sulfation of β-D-glucopyranosides induces a measurable ring distortion from the standard ⁴C₁ chair conformation toward a skew-boat conformation, as evidenced by changes in ¹H NMR coupling constants (³J_H,H) relative to non-sulfated parent compounds. [1] In contrast, mono-O-sulfation at a single secondary position generally preserves the ⁴C₁ chair, with only localized downfield ¹H NMR shifts at the sulfated position. [2] The 2,3-di-O-sulfated pattern occupies an intermediate conformational space: the presence of two vicinal sulfate esters introduces steric and electrostatic repulsion between adjacent equatorial/axial substituents, producing a degree of ring flattening or distortion that is distinct from both the mono-sulfated (minimal distortion) and per-sulfated (maximal distortion) states. While quantitative ³J coupling constants for 2,3-di-O-sulfo-α-D-glucopyranose have not been reported in the open literature, the directional trend is well-established from systematic studies on xylopyranoside and glucopyranoside sulfation libraries.

Ring Conformation
Class-level
Non/mono-sulfated: ⁴C₁ chair; per-sulfated: skew-boat; 2,3-di-O-sulfated predicted intermediate distortion.
Conformational context may influence sulfate pharmacophore presentation to binding sites.
Direct NMR coupling constants not reported for this compound.
Conformational Analysis NMR Spectroscopy Pyranose Ring Distortion

Protein Target Engagement: DrugBank-Annotated DD-Carboxypeptidase Interaction

According to the DrugBank database (DB02879), 2,3-di-O-sulfo-alpha-D-glucopyranose is annotated as interacting with a putative DD-carboxypeptidase (TP_0574) from Treponema pallidum (strain Nichols). [1] DD-carboxypeptidases are bacterial serine peptidases involved in peptidoglycan remodeling and are established targets for β-lactam antibiotics. [2] No quantitative binding affinity (Kd, Ki, or IC50) is reported in DrugBank for this specific interaction. In contrast, non-sulfated D-glucose, 2-O-sulfo-α-D-glucopyranose, and 3-O-sulfo-α-D-glucopyranose are not annotated as ligands for this target in the same database, suggesting that the dual 2,3-disulfation pattern may confer recognition by this enzyme's active site. However, the absence of experimentally determined binding constants limits the strength of this differentiation claim.

Target Annotation
Data to verify
DrugBank annotates interaction with putative DD-carboxypeptidase TP_0574; no quantitative binding data.
Reported target annotation; experimental binding validation needed.
Non-sulfated and mono-sulfated analogs lack this annotation.
Protein-Ligand Interaction DD-Carboxypeptidase Target Identification

Crystallographic Evidence in IKK1 Structural Biology: 2,3-Di-O-Sulfo as a Defined Component of a Synthetic Oligosaccharide Ligand

In the PDB entry 5ebz (X-ray diffraction, 4.50 Å resolution), a synthetic hexasaccharide ligand containing 2,3-di-O-sulfo-α-D-glucopyranose as a terminal residue was co-crystallized with the hexameric form of human IκB kinase 1 (IKK1/IKKα). [1] The defined sequence of the ligand is: 2,3-di-O-sulfo-α-D-glucopyranose-(1→6)-α-D-glucopyranose-(1→6)-2,4-di-O-sulfo-α-D-glucopyranose, and this structurally defined oligosaccharide was essential for stabilizing the IKK1 hexameric assembly reported by Polley et al. (2016). [2] This contrasts with alternative sulfated glycans such as heparin or dextran sulfate, which are polydisperse mixtures of variable chain lengths and heterogeneous sulfation patterns. The 2,3-disulfated monosaccharide building block within this synthetic ligand provides a defined, homogeneous structural element that enabled reproducible crystallization and mechanistic interpretation, whereas heterogeneous sulfated polysaccharides would not permit atomic-resolution structural analysis of the same quality.

IKK1 Crystallization
Head-to-head
Synthetic hexasaccharide with terminal 2,3-di-O-sulfo-Glc enabled IKK1 hexamer structure at 4.50 Å; no comparable heparin/dextran sulfate IKK1 structure.
Defined building block supports structural biology; polydisperse glycans may not crystallize.
PDB 5ebz; synthetic ligand vs. heterogeneous polysaccharides.
Structural Biology IKK1/IKKα Kinase Cryo-EM/X-ray Crystallography

Synthetic Accessibility and Regioselectivity: Chemoenzymatic Route Specificity for 2,3-Di-O-Sulfo Pattern

Chemical O-sulfonation of unprotected glucose typically yields complex mixtures of mono-, di-, tri-, and tetra-O-sulfated regioisomers, with the primary 6-OH position being the most reactive. [1] Achieving exclusive 2,3-di-O-sulfation without concomitant 6-O-sulfation or over-sulfation requires either multi-step protecting-group strategies or chemoenzymatic approaches employing sulfotransferases (STs) that transfer sulfate from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) with defined positional specificity. [2] The Uzawa et al. (2004) methodology using snail sulfatase-catalyzed regioselective desulfation of chemically per-sulfonated precursors allowed assembly of specific di-O-sulfonated pNP α-D-glucopyranosides including 2,6-di-O-sulfo and 3,6-di-O-sulfo isomers, but the 2,3-di-O-sulfo isomer was not directly accessed by this route, highlighting the synthetic challenge of installing two vicinal sulfate groups while leaving the 6-OH free. [3] This synthetic difficulty translates into a practical procurement consideration: the 2,3-di-O-sulfo regioisomer is intrinsically scarcer and more synthetically demanding than the more readily accessible 6-O-sulfo-containing isomers.

Synthetic Accessibility
Class-level
2,3-Di-O-sulfation without 6-O-sulfate requires specialized routes; 2,6- and 3,6-isomers more readily accessed via chemoenzymatic desulfation.
Synthetic context may limit regioisomer availability; pre-formed building block enables research.
No quantitative yield comparison available.
Chemoenzymatic Synthesis Regioselective Sulfation Sulfotransferase

Regioisomer Comparison: 2,3-Di-O-Sulfo vs. 3,4-Di-O-Sulfo-alpha-D-glucopyranose in PDB-Deposited Structures

Two distinct di-O-sulfated α-D-glucopyranose regioisomers have been deposited as components of larger synthetic oligosaccharide ligands in the PDB: 2,3-di-O-sulfo-α-D-glucopyranose (PDX) in the IKK1 complex (5ebz) and 3,4-di-O-sulfo-α-D-glucopyranose in the glutathione transferase Xi 3 complex from Trametes versicolor (6gcc, 1.9 Å resolution). [1] The 3,4-isomer appears as part of a dextran-sulfate-derived ligand, whereas the 2,3-isomer is in a synthetic, sequence-defined hexasaccharide. [2] These two regioisomers, differing only by the shift of a single sulfate group from position 2 to position 4, occupy entirely different protein binding contexts—kinase vs. detoxification enzyme—underscoring that subtle changes in sulfation topology redirect molecular recognition. No published head-to-head study directly compares the binding of both regioisomers to the same protein target, but the independent structural biology data demonstrate that they are not interchangeable.

PDB Regioisomer Comparison
Context-dependent
2,3-isomer (IKK1, PDB 5ebz) vs. 3,4-isomer (glutathione transferase, PDB 6gcc): engage entirely different protein families.
Sulfation position may redirect protein target engagement; regioisomers are not interchangeable.
No direct competitive binding study between the two regioisomers.
Protein Data Bank Regioisomeric Ligands Glutathione Transferase

Recommended Application Scenarios for 2,3-Di-O-Sulfo-alpha-D-glucopyranose Based on Differentiated Evidence


Structural Biology: Co-Crystallization of Sulfate-Binding Kinases and Signaling Proteins

When co-crystallizing sulfate-recognizing proteins—particularly kinases such as IKK1/IKKα—researchers should procure 2,3-di-O-sulfo-α-D-glucopyranose as a chemically defined building block for constructing homogeneous synthetic oligosaccharide ligands. The PDB entry 5ebz demonstrates that a synthetic hexasaccharide terminating with this 2,3-disulfated residue produced diffracting crystals of the IKK1 hexamer, whereas polydisperse heparin or dextran sulfate typically fails to yield interpretable electron density for the ligand. [1] Procurement of the exact 2,3-disulfated regioisomer, rather than a 2,6- or 3,6-substituted analog, ensures that the crystallographic ligand matches the structurally validated sequence.

Enzymology: Sulfatase Substrate Specificity Profiling and Inhibitor Screening

The documented positional selectivity of molluscan and bacterial sulfatases—where enzymes discriminate between 2-O, 3-O, and 4-O sulfates and between vicinal and non-vicinal disulfation patterns—makes 2,3-di-O-sulfo-α-D-glucopyranose a valuable probe for characterizing novel sulfatases or sulfotransferases. [1] Unlike 6-O-sulfo-containing isomers that are more readily hydrolyzed due to the primary sulfate acting as a recognition element, the vicinal 2,3-disulfation pattern may confer resistance to certain sulfatases, enabling its use as a non-hydrolyzable control or a selective inhibitor scaffold. Researchers should procure this regioisomer when building substrate specificity panels for sulfate-handling enzymes.

Synthetic Chemistry: Building Block for Sequence-Defined Sulfated Oligosaccharides

In the modular synthesis of heparan sulfate glycomimetics or other sequence-defined sulfated oligosaccharides, 2,3-di-O-sulfo-α-D-glucopyranose serves as a specific sulfation-pattern building block that cannot be replaced by 2,6- or 3,6-disulfated isomers without altering the intended biological activity. The synthetic challenge of installing vicinal 2,3-disulfation while leaving the 6-OH free—documented in the chemoenzymatic literature—means that procurement of the pre-formed 2,3-disulfated monosaccharide eliminates laborious protecting-group manipulations. [2] For groups assembling sulfated oligosaccharide libraries via iterative glycosylation, this building block provides a predefined sulfation topology that is difficult to achieve through post-glycosylation sulfation of assembled oligosaccharides.

Drug Discovery: Anti-Bacterial Target Engagement Studies Focused on DD-Carboxypeptidases

The DrugBank annotation linking 2,3-di-O-sulfo-α-D-glucopyranose to a putative DD-carboxypeptidase from Treponema pallidum provides a starting point for investigating sulfated monosaccharides as probes for bacterial peptidoglycan-processing enzymes. [1] Although quantitative binding data are absent, researchers exploring non-β-lactam inhibitors of DD-carboxypeptidases may select this compound for initial surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) screening, given that non-sulfated glucose and mono-sulfated analogs lack this target annotation. This application scenario is preliminary and requires experimental validation before procurement at scale.

Application
Selection Property
Validation Focus
Structural biology co-crystallization
Defined homogeneous 2,3-disulfation pattern
Crystallization reproducibility with synthetic ligand context
Sulfatase specificity profiling
Regiospecific vicinal disulfation without 6-O-sulfate
Enzyme positional selectivity and hydrolysis resistance context
Sulfated oligosaccharide synthesis
Pre-formed 2,3-disulfated building block
Synthetic efficiency and post-glycosylation sulfation avoidance
DD-carboxypeptidase target engagement studies
Annotated target (putative DD-carboxypeptidase)
Experimental binding affinity validation (SPR/ITC) required
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